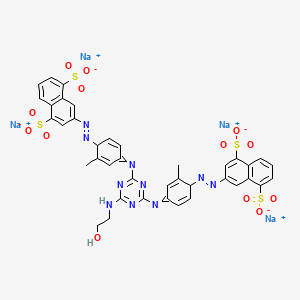
3-Hydroxy-1,2-dimethylpyridine-4(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1,2-dimethylpyridine-4(1H)-thione is a chemical compound with the molecular formula C7H9NOS It is a derivative of pyridine, characterized by the presence of hydroxyl and thione groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,2-dimethylpyridine-4(1H)-thione typically involves the reaction of 1,2-dimethylpyridine with sulfur and a hydroxylating agent. The reaction conditions often require a controlled temperature and pH to ensure the proper formation of the thione group. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1,2-dimethylpyridine-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The hydroxyl and thione groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
3-Hydroxy-1,2-dimethylpyridine-4(1H)-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metal ion interactions in biological systems.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism by which 3-Hydroxy-1,2-dimethylpyridine-4(1H)-thione exerts its effects involves its ability to interact with metal ions and other electrophilic species. The hydroxyl and thione groups can form stable complexes with metal ions, influencing various biochemical pathways. This interaction can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-2-methyl-4(1H)-pyridinone
- 1,2-Dimethyl-3-hydroxy-4-pyridone
- 3-Hydroxy-4(1H)-pyridinone
Uniqueness
3-Hydroxy-1,2-dimethylpyridine-4(1H)-thione is unique due to the presence of both hydroxyl and thione groups, which confer distinct chemical reactivity and biological activity. Its ability to chelate metal ions and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
209248-75-9 |
|---|---|
Formule moléculaire |
C7H9NOS |
Poids moléculaire |
155.22 g/mol |
Nom IUPAC |
3-hydroxy-1,2-dimethylpyridine-4-thione |
InChI |
InChI=1S/C7H9NOS/c1-5-7(9)6(10)3-4-8(5)2/h3-4,9H,1-2H3 |
Clé InChI |
SVOBTPSWHFSTQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=S)C=CN1C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


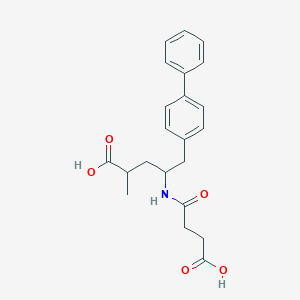
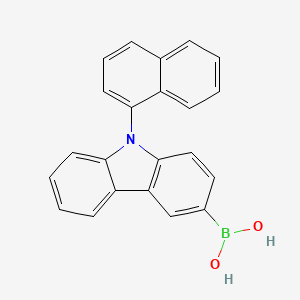
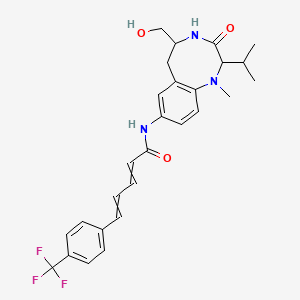

![Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B13395915.png)
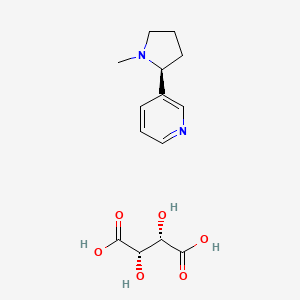

![[2-(10,13-Dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13395937.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methanesulfonyloxy)pyrrolidine-2-carboxylic acid](/img/structure/B13395938.png)
